1-(2-Hydroxyethyl)piperidine-3-carboxylic acid
Description
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid (CAS 856213-49-5) is a piperidine derivative with a carboxylic acid moiety at the 3-position and a 2-hydroxyethyl group attached to the nitrogen atom. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol ().
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-4-9-3-1-2-7(6-9)8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKYOTBAUFASAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611796 | |
| Record name | 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856213-49-5 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856213-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)-3-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors
One common method for synthesizing 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid involves the cyclization of piperidine derivatives with hydroxyethyl groups. This process typically requires the following steps:
Starting Materials : Piperidine-3-carboxylic acid and 2-hydroxyethyl chloride are used as key starting materials.
Reaction Conditions : The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution.
Base Selection : Sodium hydroxide or potassium carbonate is often employed to deprotonate the nitrogen atom in piperidine, enhancing nucleophilicity and improving reaction efficiency.
Enantioselective Synthesis
Another advanced method includes enantioselective multistage synthesis, which can lead to high yields of specific stereoisomers. The process involves:
Azide Reductive Cyclization : This method uses azide intermediates that undergo reductive cyclization to form the desired piperidine structure.
Chiral Catalysts : The use of chiral catalysts can enhance selectivity towards specific enantiomers, which is crucial for pharmaceutical applications.
Types of Reactions
Oxidation : The hydroxyl group may be oxidized to form corresponding ketones or aldehydes.
Reduction : The carboxylic acid group can be reduced to yield alcohols or other derivatives.
Substitution Reactions : Both the hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents
The following reagents are commonly used in reactions involving this compound:
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | To oxidize hydroxyl groups |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | To reduce carboxylic acids |
| Substitution | Thionyl chloride (SOCl2), Carbodiimides | For esterification and amide formation |
To achieve high purity levels, the synthesized compound must undergo rigorous purification processes:
Column Chromatography : Utilizing silica gel with an eluent mixture of ethyl acetate and methanol effectively separates impurities from the desired product.
Recrystallization : This technique can also be employed to enhance purity by dissolving the crude product in a suitable solvent at high temperatures followed by slow cooling.
Characterization techniques are essential for confirming the identity and purity of this compound:
| Technique | Key Features |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides information on proton environments and structural confirmation |
| Mass Spectrometry (MS) | Confirms molecular weight and detects fragmentation patterns |
| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption peaks |
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and carbodiimides for amide formation are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further modified for specific applications .
Scientific Research Applications
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to lipophilic analogs like 1-(3-chlorobenzyl)piperidine-3-carboxylic acid (logP ~1.5–2.0) (). This property is critical for oral bioavailability and prodrug design ().
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity of the carboxylic acid (pKa ~3–4), influencing binding to enzymes like PDE5 ().
Pharmacological Activities
- Enzyme Inhibition: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid and related compounds exhibit PDE5 inhibitory activity, with IC₅₀ values in the nanomolar range (). The hydroxyethyl analog’s polar group may reduce off-target interactions.
- Prodrug Potential: Nipecotic acid (piperidine-3-carboxylic acid) prodrugs, such as acetylated derivatives (), demonstrate improved blood-brain barrier penetration, suggesting similar strategies for the hydroxyethyl variant ().
Biological Activity
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H15NO3
- IUPAC Name : this compound
This compound features a piperidine ring substituted with a hydroxyethyl group and a carboxylic acid group, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research indicates that it may act as an antagonist at the NMDA receptor, which is implicated in neurodegenerative diseases. In animal models, administration of the compound showed a reduction in NMDA-induced lethality, with effective doses enhancing survival rates significantly .
Anti-Cancer Activity
In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited lower IC50 values in MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 15.5 | 20.0 |
| A549 | 12.8 | 18.0 |
This data highlights its potential as an anti-cancer agent, warranting further investigation into its mechanism of action and therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- NMDA Receptor Modulation : The compound's antagonistic action at NMDA receptors may confer neuroprotective effects by modulating excitotoxicity associated with neurodegenerative conditions.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic factors.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Neuroprotection in Mouse Models : A study demonstrated that mice treated with the compound showed improved survival rates following NMDA exposure compared to control groups, indicating its protective role against excitotoxic damage .
- Antimicrobial Efficacy : In vitro testing against multidrug-resistant strains revealed that the compound effectively inhibited bacterial growth, suggesting its potential utility in treating resistant infections .
Q & A
Q. How can researchers optimize the synthesis of 1-(2-hydroxyethyl)piperidine-3-carboxylic acid for high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-hydroxyethyl chloride reacts with piperidine-3-carboxylic acid. Key parameters include:
- Base selection : Sodium hydroxide or potassium carbonate enhances reaction efficiency by deprotonating the piperidine nitrogen .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .
Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol) ensures high purity. Validate purity using HPLC or LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and hydroxyethyl group (δ 3.5–4.0 ppm) .
- ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and piperidine carbons (δ 20–60 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z 188 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in enzymatic assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with piperidine-binding pockets (e.g., kinases, proteases) based on structural analogs .
- Assay Design :
- Use fluorescence-based assays (e.g., FRET) to monitor enzyme inhibition .
- Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .
Advanced Research Questions
Q. What strategies ensure stereochemical control during the synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Enzymatic Methods : Use Fe(II)/α-ketoglutarate-dependent dioxygenases for regio- and stereoselective hydroxylation, achieving >95% enantiomeric excess .
- Chiral Auxiliaries : Incorporate (R)- or (S)-Boc-protected intermediates, followed by diastereomeric crystallization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding sites) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (MM-GBSA) .
- SAR Analysis : Corrogate substituent effects (e.g., hydroxyethyl vs. methyl groups) on binding using QSAR models .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
- Validate Purity : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Cross-Validate Targets : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm mechanism .
Q. What structural modifications enhance metabolic stability while retaining bioactivity?
- Methodological Answer :
- Fluorination : Introduce difluoroethyl groups to reduce CYP450-mediated oxidation (e.g., replace hydroxyethyl with 2,2-difluoroethyl) .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form .
- Bioisosteric Replacement : Substitute the piperidine ring with azetidine for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
